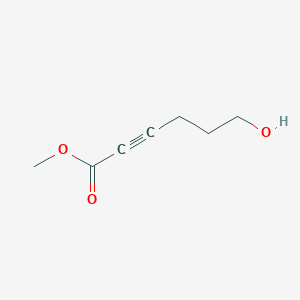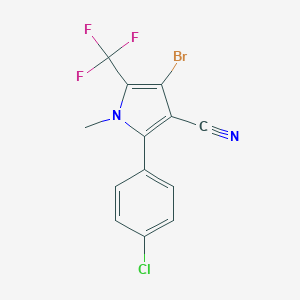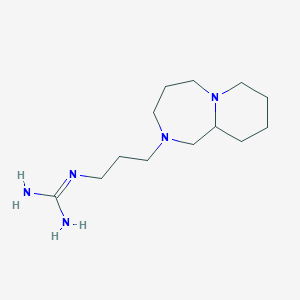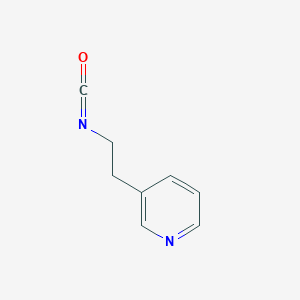
Quinupristin
Overview
Description
Quinupristin is a streptogramin antibiotic derived from pristinamycin I. It is primarily used in combination with dalfopristin to treat serious infections caused by vancomycin-resistant Enterococcus faecium and complicated skin and skin structure infections . This combination is marketed under the trade name Synercid .
Mechanism of Action
Quinupristin, also known as RP 57669, is a streptogramin antibiotic derived from pristinamycin I . It is used in combination with another antibiotic, dalfopristin, to treat infections by staphylococci and vancomycin-resistant Enterococcus faecium .
Target of Action
This compound primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery .
Mode of Action
This compound binds to a site on the 50S ribosomal subunit and inhibits the late phase of protein synthesis . This prevents the elongation of the polypeptide chain and causes incomplete chains to be released . Dalfopristin, on the other hand, binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of this compound by a factor of about 100 .
Biochemical Pathways
The inhibition of protein synthesis by this compound disrupts essential cellular processes in bacteria . This leads to the eventual death or stasis of the bacterial cell .
Pharmacokinetics
This compound is administered intravenously and exhibits a half-life of 0.8 hours . It is primarily excreted in the feces (75-77%), with lesser renal excretion (15-19%) . This compound is also an inhibitor of cytochrome P450 3A4, which can result in multiple drug interactions .
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the eventual death or stasis of the bacterial cell . This makes it effective in treating infections caused by certain types of bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of cytochrome P450 3A4 can enhance the effects of this compound . Therefore, careful monitoring of patients receiving such drugs is suggested .
Preparation Methods
Quinupristin is synthesized from pristinamycin I through a series of chemical reactions. The industrial production involves the fermentation of Streptomyces pristinaespiralis to produce pristinamycin I, which is then chemically modified to obtain this compound . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the transformation.
Chemical Reactions Analysis
Quinupristin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the functional groups present in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions are typically active metabolites that retain antibacterial activity .
Scientific Research Applications
Quinupristin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of streptogramin antibiotics.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Comparison with Similar Compounds
Quinupristin is often compared with other streptogramin antibiotics, such as dalfopristin and pristinamycin. While this compound and dalfopristin are used in combination to achieve a synergistic effect, pristinamycin is used individually. The combination of this compound and dalfopristin is unique in its ability to treat infections caused by vancomycin-resistant Enterococcus faecium, which is not effectively treated by other streptogramins .
Similar compounds include:
Dalfopristin: Another streptogramin antibiotic used in combination with this compound.
Pristinamycin: The parent compound from which this compound is derived.
Virginiamycin: A related streptogramin antibiotic used in veterinary medicine.
This compound’s uniqueness lies in its combination with dalfopristin, which enhances its antibacterial activity and broadens its spectrum of action .
Properties
IUPAC Name |
N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRRGMBUAHGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N9O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method., The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro., The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis. | |
| Details | PMID:15059283, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC400760, Harms JM et al; BMC Biol 1 (April): 2-4 (2004) | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow powder, White crystals in combination with methanol | |
CAS No. |
120138-50-3 | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
approximately 200 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1390 | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinupristin exert its antibacterial effect?
A1: this compound binds to the 50S ribosomal subunit of bacteria, specifically at a site distinct from dalfopristin's binding site. [] This binding inhibits bacterial protein synthesis. [, ]
Q2: What makes the combination of this compound and dalfopristin synergistic?
A2: Both this compound and dalfopristin inhibit protein synthesis, but their binding to different sites on the 50S ribosomal subunit results in a synergistic effect. This dual binding significantly enhances the inhibition of protein synthesis compared to either compound alone. [, , ]
Q3: Does this compound exhibit a post-antibiotic effect?
A3: Yes, this compound/dalfopristin demonstrates a post-antibiotic effect (PAE) ranging from 0.92 to 7.07 hours against various gram-positive organisms, including Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. This sustained inhibition of bacterial growth after drug exposure contributes to its efficacy. []
Q4: Is there information available on the molecular formula, weight, or spectroscopic data of this compound?
A4: The provided research papers primarily focus on the in vitro and in vivo activity, resistance mechanisms, and clinical efficacy of this compound/dalfopristin. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Are there specific recommendations regarding the material compatibility of this compound/dalfopristin for administration?
A5: this compound/dalfopristin is incompatible with sodium chloride solution and some other medications. [] Therefore, it is crucial to consult compatibility charts and guidelines for safe administration. []
Q6: What are the stability considerations for this compound/dalfopristin solutions?
A6: this compound/dalfopristin solutions, stabilized with methanesulfonic acid and maintained within a pH range of 3.5 to 5, exhibit improved stability. [] Freeze-drying is a common technique employed to preserve the stability of the formulation. []
Q7: Does this compound itself possess catalytic properties?
A7: this compound is not known to possess inherent catalytic properties. Its mechanism of action primarily involves binding to the 50S ribosomal subunit, rather than catalyzing a chemical reaction. [, ]
Q8: How do structural modifications of this compound affect its activity?
A9: While the research papers don't extensively discuss specific structural modifications, they highlight that this compound's interaction with the 50S ribosomal subunit is crucial for its activity. [, ] Any alteration affecting this binding could impact its potency and efficacy.
Q9: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound/dalfopristin?
A10: The use of methanesulfonic acid as a stabilizer and maintaining a specific pH range during formulation contribute to the stability of this compound/dalfopristin solutions. [] Freeze-drying is also a common method for enhancing its stability in a pharmaceutical preparation. []
Q10: What is the pharmacokinetic profile of this compound/dalfopristin?
A12: Following intravenous administration, this compound/dalfopristin demonstrates a linear correlation between dose and mean area under the curve. [] The mean half-life ranges from 1.27 to 1.53 hours, indicating a relatively rapid elimination from the bloodstream. []
Q11: How does peritoneal dialysis affect the pharmacokinetics of this compound/dalfopristin?
A13: Studies in patients undergoing continuous ambulatory peritoneal dialysis revealed no significant differences in the pharmacokinetic parameters of this compound and dalfopristin compared to healthy individuals. [] This suggests that dosage adjustments may not be necessary in this patient population.
Q12: Against which pathogens does this compound/dalfopristin show efficacy?
A14: this compound/dalfopristin displays potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and penicillin-resistant Streptococcus pneumoniae. [, , , , , , , , , , ]
Q13: Are there differences in the activity of this compound/dalfopristin against different Enterococcus species?
A15: this compound/dalfopristin exhibits higher activity against E. faecium compared to E. faecalis. [, , , , ] This difference highlights the importance of accurate species identification for appropriate treatment decisions.
Q14: What are the in vivo efficacy results of this compound/dalfopristin?
A16: Clinical trials and case reports show promising results for this compound/dalfopristin in treating severe infections caused by multidrug-resistant gram-positive bacteria, including MRSA and VREF. [, , , , , , ]
Q15: What are the known mechanisms of resistance to this compound/dalfopristin?
A17: Resistance mechanisms include enzymatic inactivation of this compound by virginiamycin B lyase (Vgb) and mutations in the L22 ribosomal protein affecting the binding of streptogramins. [, , ]
Q16: Is there cross-resistance between this compound/dalfopristin and other antibiotics?
A18: The use of virginiamycin, another streptogramin, in poultry has raised concerns about cross-resistance with this compound/dalfopristin. [] While the prevalence in humans remains low, it underscores the need for monitoring and prudent antibiotic use.
Q17: Can exposure to other streptogramins like virginiamycin contribute to this compound/dalfopristin resistance?
A19: Yes, studies have shown that virginiamycin use in poultry can select for E. faecium strains resistant to this compound/dalfopristin. [] While the prevalence of such resistant strains in humans remains relatively low, it highlights the potential risk of cross-resistance arising from the use of streptogramins in animals.
Q18: What are the common adverse events associated with this compound/dalfopristin?
A20: The most frequently reported adverse events include arthralgia, myalgia, and phlebitis at the infusion site. [, ] Appropriate administration techniques and monitoring can help minimize these effects.
Q19: What analytical methods are used to determine the concentration of this compound/dalfopristin?
A23: Researchers utilized high-performance liquid chromatography (HPLC) to assess the properties and stability of freeze-dried this compound/dalfopristin formulations. [] This technique enables accurate quantification of the drug in various matrices.
Q20: What is known about the dissolution and solubility of this compound/dalfopristin?
A25: The development of a water-soluble formulation for this compound/dalfopristin was crucial for its clinical application as an injectable antibiotic. [] Specific details regarding its dissolution rate and solubility in various media are not extensively discussed in the provided research.
Q21: What measures ensure the quality and consistency of this compound/dalfopristin?
A26: As a pharmaceutical product, this compound/dalfopristin undergoes rigorous quality control procedures during manufacturing to ensure consistency, safety, and efficacy. [] Although specific details are not provided in the research papers, these processes adhere to strict regulatory standards.
Q22: Are there studies on the immunogenicity, drug transporter interactions, or biodegradability of this compound/dalfopristin?
A22: While these aspects are important considerations for any drug, the provided research focuses on the antibacterial activity, clinical efficacy, and resistance mechanisms of this compound/dalfopristin. Information on immunogenicity, drug transporter interactions, or biodegradability is not included in these papers.
Q23: What are the alternatives to this compound/dalfopristin?
A28: The research emphasizes the importance of this compound/dalfopristin as a valuable treatment option for multidrug-resistant Gram-positive infections, especially when other antibiotics are ineffective. [, ] While alternative antibiotics might be considered, their efficacy may vary depending on the specific bacterial strain and resistance mechanisms involved.
Q24: Are there historical milestones in the development of this compound/dalfopristin?
A29: this compound/dalfopristin represents the first injectable streptogramin antibiotic, marking a significant milestone in the fight against antibiotic resistance. [] Its development and subsequent approval for clinical use expanded the treatment options for challenging Gram-positive infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


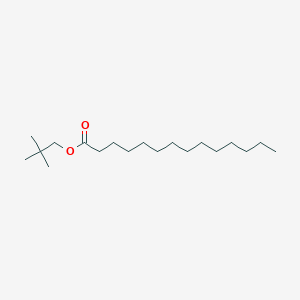
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

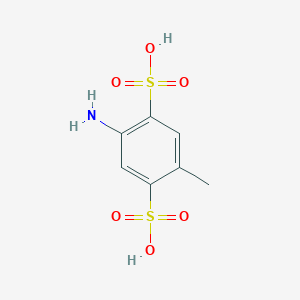
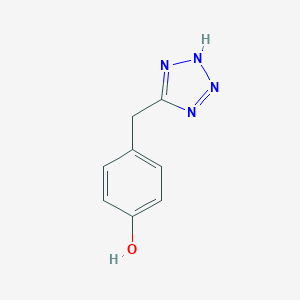

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)

